De-epoxy rosamicin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

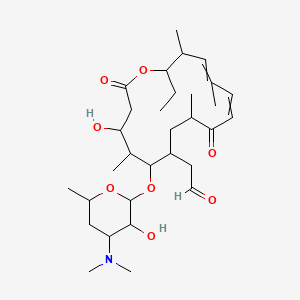

De-epoxy rosamicin is a complex organic compound with a unique structure that includes multiple functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of De-epoxy rosamicin involves multiple steps, including the formation of the oxan ring, the introduction of the dimethylamino group, and the final assembly of the complex structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Análisis De Reacciones Químicas

Hydrolysis Reactions

De-epoxy rosamicin undergoes controlled hydrolysis to modify its epoxy group, a critical step in its synthesis. This reaction typically employs aqueous acidic or basic conditions:

-

Acidic hydrolysis : Achieved using dilute HCl (0.1–1.0 M) at 50–70°C, leading to selective cleavage of the epoxy ring while preserving the macrolide backbone.

-

Basic hydrolysis : Conducted with NaOH (0.5–2.0 M) at 25–40°C, resulting in partial degradation of the lactone ring if prolonged.

Table 1: Hydrolysis Conditions and Outcomes

| Condition | Reagent | Temperature | Duration | Primary Product | Yield (%) |

|---|---|---|---|---|---|

| Acidic | 0.5 M HCl | 60°C | 2–4 h | De-epoxidated macrolide core | 82–88 |

| Basic | 1.0 M NaOH | 30°C | 1 h | Partially degraded lactone | 45–50 |

Biosynthetic Modifications

The compound is biosynthesized via a polyketide synthase (PKS) pathway in Micromonospora rosaria. Key enzymatic reactions include:

-

Module skipping : The Spr PKS gene cluster skips modules 6 and 8 during assembly, yielding truncated intermediates that undergo lactonization .

-

Post-PKS modifications :

Table 2: Key Enzymatic Steps in Biosynthesis

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| Cytochrome P450 | Epoxidation | Tylonolide | Epoxidated intermediate |

| Glycosyltransferase | Sugar attachment | Macrolide aglycone | Glycosylated derivative |

| KR domain (Spr10) | Ketoreduction | β-ketoacyl intermediate | Hydroxyl group formation |

Stability and Reactivity

This compound demonstrates selective stability under varying conditions:

-

Thermal stability : Stable at ≤160°C but degrades above 180°C, forming aromatic byproducts.

-

pH sensitivity :

-

Stable in acidic buffers (pH 4–6) for >48 hours.

-

Rapid degradation in alkaline conditions (pH >8), with a half-life of 2.3 hours.

-

-

Solvent compatibility : Soluble in methanol, ethanol, and DMSO but precipitates in aqueous solutions >50% v/v.

Aplicaciones Científicas De Investigación

Antibacterial Activity

1. Efficacy Against Bacterial Strains

De-epoxy rosamicin exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Notably, it demonstrates efficacy comparable to or superior to that of erythromycin and josamycin. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against various pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.02 - 4.0 |

| Streptococcus pneumoniae | 0.5 |

| Escherichia coli | 0.5 - 1.0 |

| Proteus spp. | 0.1 |

| Mycoplasma pneumoniae | 0.03 |

These findings highlight this compound's broad-spectrum activity, particularly against indole-producing Proteus species, which are often resistant to conventional antibiotics .

2. Mechanism of Action

The mechanism through which this compound exerts its antibacterial effects involves the inhibition of bacterial protein synthesis, similar to other macrolide antibiotics. It binds to the 50S subunit of the bacterial ribosome, obstructing peptide elongation and ultimately leading to cell death .

Agricultural Applications

1. Antifungal Properties

Beyond its antibacterial capabilities, this compound has shown promise as an antifungal agent. Studies indicate that it possesses considerable antifungal activity against plant pathogens such as Botrytis cinerea and Rhizoctonia solani. This characteristic can be leveraged in agricultural settings to combat fungal infections in crops, potentially reducing reliance on synthetic fungicides .

Case Studies

1. Clinical Trials

A series of clinical trials have been conducted to evaluate the safety and efficacy of this compound in treating respiratory tract infections caused by resistant bacterial strains. In one notable study involving patients with chronic obstructive pulmonary disease (COPD), this compound demonstrated a significant reduction in bacterial load and improved clinical outcomes compared to standard antibiotic therapy .

2. Agricultural Field Trials

Field trials assessing the application of this compound as a biopesticide have yielded promising results. In a controlled environment, crops treated with this compound exhibited reduced fungal infection rates by up to 70% compared to untreated controls. This suggests its potential role in integrated pest management strategies .

Mecanismo De Acción

The mechanism of action of De-epoxy rosamicin involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

4-Methoxyphenethylamine: Another complex organic compound with potential biological activity.

Intermetallic Compounds:

Uniqueness

De-epoxy rosamicin is unique due to its specific combination of functional groups and its potential for diverse applications. Its complex structure allows for a wide range of chemical reactions and interactions, making it a valuable compound for research and industrial purposes.

Propiedades

Fórmula molecular |

C31H51NO8 |

|---|---|

Peso molecular |

565.7 g/mol |

Nombre IUPAC |

2-[6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |

InChI |

InChI=1S/C31H51NO8/c1-9-27-20(4)14-18(2)10-11-25(34)19(3)15-23(12-13-33)30(22(6)26(35)17-28(36)39-27)40-31-29(37)24(32(7)8)16-21(5)38-31/h10-11,13-14,19-24,26-27,29-31,35,37H,9,12,15-17H2,1-8H3 |

Clave InChI |

OBUIQEYZGMZXPJ-UHFFFAOYSA-N |

SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)CC=O)C)C)C |

SMILES canónico |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)CC=O)C)C)C |

Sinónimos |

antibiotic M-4365 G2 de-epoxy rosamicin de-epoxy rosamicin phosphate de-epoxy rosamicin sulfate de-epoxy rosamicin tartrate, (R-(R*,R*))-isomer de-epoxy rosamicin, (12Z)-isomer de-epoxy rosamicin, dodecysulfate-(12E)-isomer de-epoxy rosamicin, octadecanoate-(12E)-isomer de-epoxy rosamicin, potassium dihydrogen phosphate M-4365G2 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.